3,6-Dimethylpyrazine-2-carboxylic acid

Description

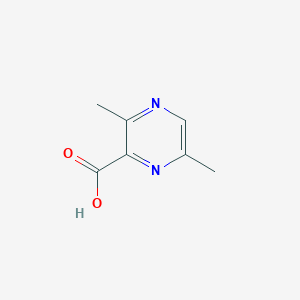

Structure

3D Structure

Propriétés

IUPAC Name |

3,6-dimethylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-8-5(2)6(9-4)7(10)11/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKOBNUFBYAVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590845 | |

| Record name | 3,6-Dimethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-46-3 | |

| Record name | 3,6-Dimethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Reaction Pathways of 3,6 Dimethylpyrazine 2 Carboxylic Acid

Regioselective Oxidation Strategies for Pyrazine (B50134) Ring Systems

Regioselective oxidation is a critical strategy in the synthesis of substituted pyrazines, allowing for the targeted modification of specific positions on the pyrazine ring. This is particularly important when starting from highly symmetrical or multi-substituted precursors.

Tetramethylpyrazine serves as a readily available starting material for the synthesis of various pyrazine carboxylic acids. The challenge lies in controlling the oxidation to target specific methyl groups among the four available, identical ones.

The combination of selenium dioxide (SeO₂) and silver nitrate (B79036) (AgNO₃) has been explored for the regioselective oxidation of 2,3,5,6-tetramethylpyrazine. rsc.orgresearchgate.net This method, however, leads to the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate (B1144303) in high yields rather than the mono-carboxylic acid. rsc.orgresearchgate.net The reaction proceeds by selectively oxidizing two of the four methyl groups on the pyrazine ring. rsc.org This process is noteworthy for its efficiency in producing the dicarboxylic acid derivative, demonstrating a predictable regioselectivity where the oxidation occurs at the 2 and 5 positions. rsc.orgresearchgate.net

Table 1: Oxidation of 2,3,5,6-Tetramethylpyrazine

| Precursor | Oxidants | Product | Yield | Reference |

| 2,3,5,6-Tetramethylpyrazine | Selenium Dioxide (SeO₂), Silver Nitrate (AgNO₃) | 3,6-Dimethylpyrazine-2,5-dicarboxylic acid hydrate | 84% | researchgate.net |

An alternative and more direct route to 3,6-dimethylpyrazine-2-carboxylic acid involves the functional group interconversion of a pre-functionalized pyrazine, specifically a pyrazinemethanol. This approach offers greater control over the position of the carboxylic acid group.

The direct oxidation of 3,6-dimethyl-2-pyrazinemethanol provides a straightforward pathway to this compound. nih.gov This transformation can be effectively achieved using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄). nih.gov In this reaction, the hydroxymethyl group at the 2-position of the pyrazine ring is selectively oxidized to a carboxylic acid group, while the methyl groups at the 3 and 6 positions remain intact. The reaction is typically carried out in an aqueous solution, and the product can be isolated after acidification. nih.gov

Table 2: Oxidation of 3,6-Dimethyl-2-pyrazinemethanol

| Precursor | Oxidant | Solvent | Product | Reference |

| 3,6-Dimethyl-2-pyrazinemethanol | Potassium Permanganate (KMnO₄) | Water | This compound | nih.gov |

Functional Group Interconversions from Pyrazinemethanols

Biosynthetic Routes and Mechanisms

Biosynthetic pathways offer an alternative, environmentally benign approach to the production of pyrazine derivatives. Microbial systems, in particular, possess enzymes capable of catalyzing specific modifications on the pyrazine core.

The microbial synthesis of pyrazine carboxylic acids typically involves the enzymatic oxidation of alkylpyrazines. While direct microbial production of this compound is not extensively documented, related pathways for similar molecules have been identified. For instance, microorganisms can be utilized for the regioselective oxidation of a single methyl group on a dimethylpyrazine precursor.

Table 3: Microbial Biotransformation of Dimethylpyrazines

| Microorganism | Substrate | Product | Key Enzyme Type | Reference |

| Pseudomonas putida | 2,5-Dimethylpyrazine (B89654) | 5-Methylpyrazine-2-carboxylic acid | Monooxygenase | globethesis.com |

| Exophiala dermatitidis | 2,6-Dimethylpyrazine (B92225) | 6-Methylpyridine-2-carboxylic acid | Not specified | nih.gov |

Maillard Reaction and Pyrazine Formation

The Maillard reaction is a non-enzymatic browning process that is fundamental to the formation of flavor and aroma compounds, including pyrazines, in cooked and processed foods. perfumerflavorist.com It is a complex cascade of chemical reactions initiated by the condensation of an amino group with a carbonyl compound, typically a reducing sugar. perfumerflavorist.comnih.gov

Pyrazines are characteristic flavor compounds found in a wide variety of thermally processed foods. nih.gov Their formation is particularly associated with roasting, baking, and frying, where temperatures generally exceed 100°C. researchgate.net This thermal processing provides the necessary energy to drive the Maillard reaction. researchgate.net The presence of pyrazines contributes significantly to the desirable nutty, roasted, and toasted sensory profiles of products like coffee, chocolate, bread, and roasted meats. nih.govperfumerflavorist.com The specific types and concentrations of pyrazines formed depend on factors such as the composition of precursors (amino acids and sugars), temperature, time, and pH of the food system. researchgate.netacs.org

The fundamental reactants for the Maillard reaction are compounds containing an amino group and reducing sugars. nih.gov

Amino Compounds: Free amino acids, as well as short-chain peptides and proteins, provide the necessary nitrogen atoms for the pyrazine ring. nih.govresearchgate.net The structure and type of amino acid can influence the substitution pattern of the resulting pyrazines. nih.gov For example, the thermal degradation of amino acids like serine and threonine can generate α-aminocarbonyl intermediates that lead directly to pyrazine formation. fao.org

Reducing Sugars: Sugars like glucose and fructose (B13574) provide the carbonyl group and the carbon backbone for the reaction intermediates. nih.govacs.org The reaction proceeds through the formation of α-dicarbonyl compounds, which are key precursors for pyrazine synthesis. researchgate.net These intermediates can then react with amino compounds via the Strecker degradation pathway to produce α-aminoketones, which subsequently condense to form dihydropyrazine (B8608421) intermediates that oxidize to stable, aromatic pyrazines. nih.gov

Derivatization and Chemical Transformations of this compound

The carboxylic acid functional group on the pyrazine ring serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially novel properties.

Amidation is a primary transformation of pyrazine-2-carboxylic acids. This reaction involves coupling the carboxylic acid with a primary or secondary amine to form a new carbon-nitrogen bond, resulting in a substituted amide. nih.govbohrium.com This class of compounds is of interest for various applications, including pharmaceuticals and agrochemicals. nih.gov

A common synthetic strategy involves a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative, most commonly an acid chloride. This is typically achieved by reacting the pyrazine-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Condensation with an Amine: The resulting pyrazine-2-carbonyl chloride is then reacted with a desired amine (e.g., a substituted aniline) to yield the corresponding N-substituted amide. nih.govresearchgate.net

Modern synthetic methods often employ coupling reagents to facilitate the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate the reactive acid chloride intermediate. rjpbcs.comucl.ac.uk Reagents such as propylphosphonic anhydride (B1165640) (T3P) have proven effective for this transformation. rjpbcs.com Catalytic methods using boron-based or other catalysts are also emerging as more sustainable alternatives for direct amidation. ucl.ac.ukmdpi.comencyclopedia.pub

| Pyrazine Carboxylic Acid Derivative | Amine Reactant | Resulting Substituted Amide Product |

|---|---|---|

| 6-Chloropyrazine-2-carboxylic acid chloride | 3-Methylaniline | N-(3-methylphenyl)-6-chloropyrazine-2-carboxamide |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride | 3-Bromoaniline | N-(3-bromophenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide |

| 6-Chloropyrazine-2-carboxylic acid chloride | 3,5-Bis(trifluoromethyl)aniline | N-(3,5-bis(trifluoromethyl)phenyl)-6-chloropyrazine-2-carboxamide |

Data sourced from research on the synthesis of substituted pyrazine-2-carboxamides. nih.govresearchgate.net

Amidation Reactions and Formation of Substituted Amides

Synthesis of Pyrazine-2-carboxylic Acid Amides for Biological Evaluation

The amide functionality is a cornerstone of many biologically active compounds. The synthesis of pyrazine-2-carboxylic acid amides is a common strategy to explore new therapeutic candidates, particularly in the search for novel antimicrobial agents. researchgate.netnih.gov

A prevalent and effective pathway for synthesizing these amides involves a two-step process. First, the pyrazine-2-carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). The resulting pyrazine-2-carbonyl chloride is then condensed with a variety of ring-substituted anilines or other amines to yield the desired amide derivatives. researchgate.netnih.gov Alternative coupling agents, such as propyl phosphonic anhydride (T3P), can also facilitate the direct condensation of pyrazine-2-carboxylic acids with various piperazines in an inert atmosphere. rjpbcs.com

Researchers have synthesized extensive libraries of substituted pyrazine-2-carboxamides to evaluate their biological activities. nih.gov These studies investigate how different substituents on the pyrazine ring and the amide nitrogen influence the compound's efficacy against various pathogens.

Table 1: Examples of Synthesized Pyrazine-2-carboxamides and Their Biological Activities

| Parent Acid | Amine Reactant | Resulting Amide | Biological Activity Highlight | Reference |

|---|---|---|---|---|

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3,5-bis(trifluoromethyl)aniline | 5-tert-butyl-6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Highest antituberculotic activity (72% inhibition) against Mycobacterium tuberculosis. researchgate.netnih.gov | nih.gov, researchgate.net |

| 6-chloropyrazine-2-carboxylic acid | 3,5-bis(trifluoromethyl)aniline | N-(3,5-bis(trifluoromethyl)phenyl)-6-chloropyrazine-2-carboxamide | Most active inhibitor of oxygen evolution rate in spinach chloroplasts (IC₅₀ = 0.026 mmol·dm⁻³). researchgate.netnih.gov | nih.gov, researchgate.net |

| 3-aminopyrazine-2-carboxylic acid | 2,4-dimethoxyaniline | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Most active against Mycobacterium tuberculosis H37Rv in its series (MIC = 12.5 µg/mL). nih.gov | nih.gov |

| 3-chloropyrazine-2-carboxamide (B1267238) | 4-methylbenzylamine | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Displayed the best antimycobacterial activity in its series (MIC = 6 µM) with low cytotoxicity. researchgate.net | researchgate.net |

These studies demonstrate that modifications to the pyrazine core and the amide substituent significantly impact biological activity, including antimycobacterial, antifungal, and photosynthesis-inhibiting properties. researchgate.netnih.gov

Esterification Reactions for Prodrug Design

Esterification of a carboxylic acid is a classic strategy in prodrug design. This approach involves masking the polar carboxylic acid group to enhance the molecule's lipophilicity, which can improve its absorption and cell permeability. nih.gov Once inside the body, endogenous enzymes such as esterases are expected to hydrolyze the ester, releasing the active carboxylic acid drug. nih.gov Pyrazinamide, a key antituberculosis drug, is itself a prodrug that is converted to its active form, pyrazinoic acid, by mycobacterial enzymes. nih.govnih.gov This principle has driven research into various prodrugs of pyrazinoic acid and its derivatives. nih.gov

The synthesis of pyrazine-2-carboxylic acid esters can be achieved through standard esterification methods, such as reacting the carboxylic acid with an alcohol (e.g., isobutyl alcohol or isopropyl alcohol) in the presence of an acid catalyst like sulfuric acid under reflux. google.com Another sophisticated method is the Yamaguchi esterification, which involves forming a mixed anhydride from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride, which then reacts with an alcohol in the presence of a stoichiometric amount of DMAP (4-dimethylaminopyridine) to yield the ester. researchgate.net

This prodrug strategy has been explored for various pyrazine derivatives, including those conjugated with triterpenoids. For instance, medoxomil derivatives of triterpenoid (B12794562) pyrazines have been synthesized, showing potent and selective cytotoxicity against cancer cell lines, indicating the potential of this approach in oncology. nih.gov

Oxidative and Reductive Transformations of Pyrazine Derivatives

The pyrazine ring and its substituents can undergo various oxidative and reductive transformations, allowing for further functionalization of the core structure.

Oxidative Transformations: Alkyl side chains on the pyrazine ring are susceptible to oxidation. For example, alkylpyrazines can be oxidized by agents like sodium chromate. documentsdelivered.com The oxidation of methyl groups to carboxylic acids is a key synthetic step. Molybdenum hydroxylases, for instance, facilitate oxidation at the carbon atom adjacent to a ring nitrogen, which is the most electropositive atom in the N-heterocyclic system. inchem.org This type of reaction is crucial for synthesizing pyrazine carboxylic acids from readily available alkylpyrazine precursors. The Maillard reaction, which occurs during the heating of food, is a well-known source of naturally occurring alkylpyrazines, which can serve as starting materials for these oxidative reactions. mdpi.comwikipedia.org

Reductive Transformations: The pyrazine ring itself can be reduced, although its aromatic nature provides stability. The electrochemical reduction of pyrazine in aqueous media has been studied, demonstrating that the ring can accept electrons. acs.org Catalytic hydrogenation offers another route for reduction. However, studies on the catalytic hydrogenation of pyrazine carboxylic acid esters have shown that the pyrazine ring is only partially reduced. It has been observed that a carbalkoxy group attached to the pyrazine ring protects an adjacent double bond within the ring from catalytic hydrogenation, leading to partially hydrogenated, and often labile, products. researchgate.net

Substitution Reactions on the Pyrazine Ring

Modifying the pyrazine ring through substitution reactions is essential for tuning the electronic properties and biological activity of the molecule. The electron-deficient nature of the pyrazine ring dictates its reactivity towards electrophilic and nucleophilic reagents. thieme-connect.de

Electrophilic Substitution: The pyrazine ring is highly resistant to electrophilic aromatic substitution (such as nitration or Friedel-Crafts acylation) due to the deactivating effect of the two electron-withdrawing nitrogen atoms. thieme-connect.de In acidic conditions, protonation of the nitrogen atoms further deactivates the ring. thieme-connect.de Therefore, direct electrophilic substitution is generally not a feasible method unless strong activating groups are present on the ring. thieme-connect.de

Nucleophilic Substitution: In contrast, the electron-deficient pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). thieme-connect.describd.com This makes it a powerful tool for functionalizing the ring. Halopyrazines, particularly chloropyrazines, are excellent substrates for nucleophilic displacement reactions. rsc.org The chlorine atom can be readily displaced by a variety of nucleophiles, including alkoxides (like sodium methoxide), hydroxides, and amines. scribd.comrsc.org

The reactivity of halopyrazines is significantly enhanced by the presence of the ring nitrogen atoms through inductive and mesomeric effects. nih.govresearchgate.net This reactivity allows for the synthesis of a wide array of derivatives. For instance, the reaction of 2-chloropyrazine (B57796) with sodium hydroxide (B78521) can yield 2-hydroxypyrazine. scribd.com Similarly, aminodehalogenation of 3-chloropyrazine-2-carboxamide with various amines is a key step in synthesizing libraries of biologically active compounds. researchgate.net This high reactivity towards nucleophiles is a cornerstone of synthetic strategies for creating diverse pyrazine derivatives for biological evaluation. mdpi.com

Iii. Analytical and Spectroscopic Characterization in Research of 3,6 Dimethylpyrazine 2 Carboxylic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By interacting with electromagnetic radiation, molecules like 3,6-dimethylpyrazine-2-carboxylic acid provide unique spectral fingerprints that reveal detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For pyrazine (B50134) derivatives, ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom.

In studies identifying metabolites of the key flavor compound 2,3,5-trimethylpyrazine, NMR was used to characterize synthesized standards, including derivatives of this compound. acs.org For instance, the ¹H and ¹³C NMR spectra of related metabolites were meticulously recorded to confirm their structures. The acidic proton of the carboxylic acid group in such compounds is typically highly deshielded, appearing far downfield in the ¹H NMR spectrum, often in the 10–12 ppm region. libretexts.org Protons on carbons adjacent to the carboxylic acid group generally absorb between 2-3 ppm. libretexts.org The carbonyl carbon of the carboxylic acid is also characteristically deshielded, appearing in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.org

Detailed NMR data has been reported for closely related derivatives, providing a reference for the structural elucidation of this compound itself.

| Compound | Technique | Solvent | Reported Chemical Shifts (δ ppm) | Source |

|---|---|---|---|---|

| (3,6-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide | ¹H NMR (400 MHz) | D₂O | 8.36 (s, 1H), 5.05−4.96 (m, 2H), 4.59 (d, 1H), 3.87 (d, 2H), 3.57−3.49 (m, 2H), 3.38 (t, 1H), 2.60 (s, 3H), 2.54 (s, 3H) | acs.orgsemanticscholar.org |

| (3,6-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide | ¹³C NMR (100 MHz) | D₂O | 173.5, 153.2, 152.9, 147.7, 141.5, 102.5, 75.9, 75.5, 73.2, 71.9, 70.3, 20.1, 19.9 | acs.orgsemanticscholar.org |

| (3,6-Dimethylpyrazine-2-yl-)methyl-sulfate | ¹H NMR (400 MHz) | D₂O | 8.73 (s, 1H), 5.31 (s, 2H), 2.76 (s, 3H), 2.70 (s, 3H) | acs.org |

| (3,6-Dimethylpyrazine-2-yl-)methyl-sulfate | ¹³C NMR (100 MHz) | D₂O | 150.6, 150.3, 149.4, 144.3, 68.1, 18.5, 18.3 | acs.org |

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. High-resolution techniques like Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) provide highly accurate mass measurements, which are crucial for confirming molecular formulas.

In the context of metabolite analysis, LC-TOF-MS has been used to characterize derivatives of this compound. acs.org The technique provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. acs.orgsemanticscholar.org Furthermore, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. The resulting fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for identification, providing definitive evidence for the arrangement of atoms within the molecule.

| Compound | Technique | Ionization Mode | [M+H]⁺ or [M-H]⁻ (m/z) | Source |

|---|---|---|---|---|

| (3,6-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide | LC-TOF-MS | ESI+ | 315.1186 (Observed), 315.1192 (Calculated for C₁₃H₁₉N₂O₇) | acs.orgsemanticscholar.org |

| (3,6-Dimethylpyrazine-2-yl-)methyl-sulfate | LC-TOF-MS | ESI- | 217.0285 (Observed), 217.0283 (Calculated for C₇H₉N₂O₄S) | acs.org |

| 5,6-Dimethylpyrazine-2-carboxylic acid | LC-TOF-MS | ESI+ | 139.0898 (Observed), 139.0871 (Calculated for C₇H₁₁N₂O) | acs.org |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The carboxyl group of this compound has characteristic IR absorptions. libretexts.org

General studies on pyrazine-carboxylic acids reveal distinct spectral features. jst.go.jp These include broad absorption bands with peaks around 2450 cm⁻¹ and 1900 cm⁻¹, which are characteristic of the strong intramolecular hydrogen bonding present in pyrazinic acids possessing a carboxyl group in the alpha position to a ring nitrogen. jst.go.jp The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the 3500-2500 cm⁻¹ region, while the C=O (carbonyl) stretching vibration gives rise to a strong, sharp band near 1710 cm⁻¹. libretexts.org Absorptions for O-H in-plane deformation and C-O stretching are expected around 1340–1300 cm⁻¹ and 1310–1260 cm⁻¹, respectively. jst.go.jp These specific absorptions confirm the presence of the carboxylic acid functional group and provide insights into the molecular structure and bonding.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself is not detailed in the provided sources, analysis of closely related pyrazine derivatives demonstrates the power of this technique.

For example, the crystal structure of 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide reveals an extended molecular conformation where the pyridine (B92270) rings are inclined to the pyrazine ring by 75.83 (8)°. nih.govresearchgate.net In its crystal lattice, molecules are linked by N—H⋯N hydrogen bonds, forming layers that are further connected by C—H⋯O hydrogen bonds to create a three-dimensional supramolecular structure. researchgate.net Similarly, the analysis of 5,6-dimethylpyrazine-2,3-dicarboxylic acid shows how O—H⋯N hydrogen bonds link molecules into layers. nih.gov This type of analysis provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state.

| Crystal Data for 5,6-Dimethylpyrazine-2,3-dicarboxylic acid | |

|---|---|

| Formula | C₈H₈N₂O₄ |

| Mᵣ | 196.16 |

| Crystal system | Monoclinic |

| a, b, c (Å) | 15.873 (3), 14.057 (3), 11.991 (2) |

| β (°) | 109.21 (3) |

| V (ų) | 2526.6 (9) |

| Z | 12 |

| Source | nih.gov |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For compounds like this compound, liquid chromatography is particularly vital for both purification and precise measurement.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful tools for separating, identifying, and quantifying components in a mixture. These methods are frequently coupled with mass spectrometry (LC-MS) for enhanced sensitivity and selectivity. mdpi.com

In research, preparative reversed-phase HPLC (RP-HPLC) has been utilized to purify synthesized pyrazine derivatives, including those related to this compound. acs.org This technique is crucial for isolating the compound of interest from reaction byproducts to obtain a high-purity standard for further analysis.

For quantitative purposes, stable-isotope-dilution-ultrahigh-performance liquid chromatography-tandem mass spectroscopy (SIDA-UHPLC-MS/MS) stands out as a state-of-the-art method. acs.org This approach was specifically used for the targeted, quantitative analysis of this compound in human urine samples following coffee consumption. acs.orgresearchgate.net The use of a stable-isotope-labeled internal standard allows for highly accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. This methodology is essential for metabolomics studies and for understanding the biological fate of dietary compounds. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the characterization of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in its identification and quantification, particularly in complex biological matrices. The compound is often analyzed as a metabolite of other pyrazines found in food and beverages. nih.gov

A key application of GC-MS is in the analysis of human urine to detect metabolites of key flavor compounds, such as 2,3,5-trimethylpyrazine, which is abundant in roasted coffee. nih.gov In such studies, this compound has been identified as a quantitatively dominant metabolite. nih.gov The analytical procedure typically involves sample preparation, such as extraction from the urine matrix, followed by injection into the GC-MS system. The gas chromatograph separates the volatile compounds based on their boiling points and interaction with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that allows for definitive identification.

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of specific functional groups. For instance, the mass spectrum of the related compound 3,5-dimethylpyrazine-2-carboxylic acid shows a molecular ion peak at m/z 153.1 and key fragment ions at m/z 135.0, 107.0, and 80.0. nih.gov While the specific fragmentation pattern for this compound is not detailed in the provided search results, it would be expected to follow similar fragmentation pathways.

The use of stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS) has also been noted for quantitative analysis of this compound in urine samples. nih.gov While not GC-MS, this highlights the importance of mass spectrometry-based techniques in its detection.

The general methodology for the GC-MS analysis of alkylpyrazines involves careful selection of the stationary phase of the GC column to achieve optimal separation of isomers, which often have very similar mass spectra. nih.gov The retention indices, along with mass spectral data, are crucial for the unambiguous identification of specific alkylpyrazine isomers. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides profound insights into the molecular properties of this compound, complementing experimental data with theoretical calculations. These studies are crucial for understanding its structure, reactivity, and potential biological activity.

Hartree-Fock (HF) ab initio calculations are a fundamental method in computational chemistry used to approximate the electronic structure of a molecule. While HF methods have known systematic errors due to the neglect of electron correlation, they provide a valuable baseline for understanding molecular properties. tubitak.gov.tr For pyrazine derivatives, HF calculations, often in conjunction with a basis set like 6-31G*, have been employed to compute vibrational frequencies. tubitak.gov.trresearchgate.net

In a study on a substituted amide of pyrazine-2-carboxylic acid, the vibrational frequencies were computed using the Hartree-Fock level of theory. tubitak.gov.trresearchgate.net The calculated frequencies are typically scaled by a factor (e.g., 0.8929 for HF/6-31G*) to better match experimental data from techniques like infrared (IR) and Raman spectroscopy. tubitak.gov.tr The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a minimum energy structure. tubitak.gov.tr

These calculations can also elucidate how substitutions on the pyrazine ring affect bond lengths and angles compared to the parent pyrazine molecule. researchgate.net For example, methyl substitution can influence all the carbon-nitrogen and carbon-carbon bond lengths within the pyrazine ring. researchgate.net

Table 1: Representative Theoretical vs. Experimental Vibrational Frequencies for a Pyrazine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) (HF/6-31G*) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3080 | 3250 |

| C=O Stretch | 1850 | 1652 | 1640 |

| C-N Stretch | 1400 | 1250 | 1260 |

| Ring Breathing | 1050 | 938 | 950 |

Density Functional Theory (DFT) for Electronic Structure and Molecular Surface Electrostatic Potential

Density Functional Theory (DFT) is a more advanced computational method that includes effects of electron correlation, often providing more accurate results than Hartree-Fock for many molecular properties. DFT calculations are widely used to investigate the electronic structure of pyrazine derivatives. nih.govnih.govnih.govnih.gov

One of the key applications of DFT in this context is the computation and mapping of the molecular electrostatic potential (MEP). The MEP is a valuable tool for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net In a study on substituted amides of pyrazine-2-carboxylic acids, the B3LYP/6-31++G* level of theory was used to compute and map the MEP to identify features related to their cytotoxicity. nih.govnih.gov

The MEP map visually represents the electrostatic potential on the molecular surface, with different colors indicating different potential values. Typically, red areas represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green areas indicate regions of neutral potential. researchgate.net

DFT calculations also provide information on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability. semanticscholar.org

Table 2: Key Electronic Descriptors from DFT Calculations for a Series of Pyrazine-2-Carboxylic Acid Amides

| Descriptor | Definition | Typical Range of Values (a.u.) |

| Vs,min | Minimum electrostatic potential on the molecular surface | -0.05 to -0.15 |

| Vs,max | Maximum electrostatic potential on the molecular surface | 0.05 to 0.15 |

| Vs+ | Average positive electrostatic potential on the surface | 0.02 to 0.08 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.1 to 0.1 |

Note: The values in this table are representative and based on a study of a series of substituted amides of pyrazine-2-carboxylic acids. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cytotoxicity and Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjksus.org QSAR studies are particularly valuable in drug discovery and toxicology for predicting the activity of new compounds and for understanding the molecular features that are important for a specific biological effect. nih.gov

For pyrazine derivatives, QSAR models have been developed to predict their cytotoxicity and other biological activities. nih.govnih.govsemanticscholar.org These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be electronic (e.g., from DFT calculations), steric, or topological.

In a QSAR study on substituted amides of pyrazine-2-carboxylic acids, a statistically significant correlation was found between several molecular descriptors and the cytotoxicity of the compounds. nih.govnih.gov The most significant model was a five-parameter equation with a high correlation coefficient (R² = 0.922). nih.govnih.gov The descriptors used in this model included the minimum and maximum electrostatic potentials (Vs,min and Vs,max), the average positive electrostatic potential on the surface (Vs+), and the energy of the LUMO. nih.govnih.gov

The development of a QSAR model typically involves the following steps:

Data Set Selection: A set of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that relates the descriptors to the biological activity. semanticscholar.org

Model Validation: The predictive power of the model is assessed using statistical techniques, such as cross-validation and external validation. jksus.org

Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested compounds based on their calculated descriptors. nih.gov This can help to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. jksus.org

Table 3: Common Descriptors Used in QSAR Models for Pyrazine Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Electrostatic potentials | Relate to chemical reactivity and intermolecular interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Describe the size and shape of the molecule, which can influence binding to a receptor. |

| Topological | Connectivity indices, Wiener index | Characterize the branching and connectivity of the molecular graph. |

| Physicochemical | LogP (lipophilicity), Polarizability | Relate to the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. |

Iv. Biological Activities and Mechanistic Investigations of 3,6 Dimethylpyrazine 2 Carboxylic Acid and Its Analogs

Antimicrobial Research

The antimicrobial potential of pyrazine (B50134) derivatives, including analogs of 3,6-Dimethylpyrazine-2-carboxylic acid, has been a subject of significant scientific inquiry. These investigations have unveiled a spectrum of activities against various microbial pathogens, encompassing bacteria, fungi, and oomycetes.

Analogs of this compound have demonstrated notable activity against Mycobacterium tuberculosis and other mycobacterial species. For instance, a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, which are structurally related to pyrazinoic acid, have been synthesized and evaluated for their antimycobacterial properties. One compound, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, exhibited high activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 μg/mL. nih.gov Another derivative, propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, also showed significant antimycobacterial activity with an MIC of 3.13 μg/mL against the same strain. nih.gov Further research on substituted amides of pyrazine-2-carboxylic acids revealed that the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid displayed the highest antituberculotic activity with a 72% inhibition against Mycobacterium tuberculosis. nih.gov

The search for effective antitubercular agents has also led to the synthesis of N-pyrazinoyl substituted amino acids. These compounds, which incorporate a pyrazinamide fragment, have been tested against various mycobacterial strains, including the avirulent M. tuberculosis H37Ra, M. smegmatis, and M. aurum. nih.gov Additionally, chlorinated N-phenylpyrazine-2-carboxamides have been investigated, with 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showing 65% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. mdpi.com

| Compound | Target Organism | Activity | Source |

|---|---|---|---|

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis H37Rv | MIC = 1.56 μg/mL | nih.gov |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC = 3.13 μg/mL | nih.gov |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 72% inhibition | nih.gov |

| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 65% inhibition at 6.25 μg/mL | mdpi.com |

The mechanism of action for many pyrazine-based antimycobacterial agents often involves their conversion into an active form within the bacterial cell. Pyrazinamide (PZA), a primary drug for tuberculosis treatment, is a well-studied example of a prodrug. nih.govnih.gov PZA is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase/nicotinamidase. nih.govnih.govsemanticscholar.org This bioactivation is a critical step for its therapeutic effect. nih.govmdpi.com

Once converted to pyrazinoic acid, the compound is believed to have multiple targets within the mycobacterial cell. One proposed mechanism involves the inhibition of a bifunctional enzyme, Rv2783, in Mycobacterium tuberculosis. nih.gov This enzyme is involved in the metabolism of RNA, single-stranded DNA, and ppGpp, a key signaling molecule in the bacterial stringent response. nih.gov Pyrazinoic acid has been shown to significantly inhibit the catalytic activities of the wild-type Rv2783. nih.gov The acidic environment within mycobacterial lesions is also thought to play a role, as the activity of pyrazinoic acid increases at lower pH. mdpi.com

Derivatives of pyrazine-2-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria. In a study of novel pyrazine-2-carboxylic acid derivatives of piperazines, compounds were effective against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive). rjpbcs.com Specifically, compounds 'P3', 'P4', 'P7', and 'P9' were effective against E. coli with a MIC of 50 µgmL-1, while almost all tested compounds were effective against B. subtilis. rjpbcs.com Another Gram-negative bacterium, Pseudomonas aeruginosa, was sensitive to compounds 'P6', 'P7', 'P9', and 'P10' at a concentration of 25 µgmL-1. rjpbcs.com

Research on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has shown their potential as antibacterial agents against extensively drug-resistant (XDR) Salmonella Typhi, a Gram-negative bacterium. mdpi.com Furthermore, some pyrazine-containing thiazolines and thiazolidinediones have been identified as potential antimicrobial agents against both Gram-positive and Gram-negative bacteria. mdpi.com The antibacterial efficacy of 2,5-dimethylpyrazine (B89654), a related compound, was demonstrated against E. coli, with higher doses and longer incubation times enhancing its effect. mdpi.com It has been suggested that the hydrophobic nature of pyrazines contributes to their germ-destroying action on microbial membranes, with higher concentrations needed to treat Gram-positive bacteria like Staphylococcus aureus due to their thicker cell membranes compared to Gram-negative bacteria like E. coli. mdpi.com

| Compound/Derivative | Bacterial Strain | Gram Stain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|---|

| 'P3', 'P4', 'P7', 'P9' | Escherichia coli | Negative | 50 | rjpbcs.com |

| 'P6', 'P7', 'P9', 'P10' | Pseudomonas aeruginosa | Negative | 25 | rjpbcs.com |

| Various piperazine derivatives | Bacillus subtilis | Positive | Effective | rjpbcs.com |

| 2-isobutyl-3-methylpyrazine | Escherichia coli | Negative | 3 mg/mL (MIC) | mdpi.com |

| 2-isobutyl-3-methylpyrazine | Staphylococcus aureus | Positive | 5 mg/mL (MIC) | mdpi.com |

Pyrazine compounds have also been recognized for their potent antifungal and antioomycete properties. mdpi.com Volatile organic compounds (VOCs) produced by the plant endophyte Pseudomonas putida BP25, including 2,5-dimethylpyrazine, 2-methylpyrazine, 2-ethyl-5-methylpyrazine, and 2-ethyl-3,6-dimethylpyrazine, have shown compelling inhibitory activity against oomycete pathogens like Phytophthora capsici and Pythium myriotylum. mdpi.com These compounds were also effective against a range of fungal pathogens including Rhizoctonia solani, Colletotrichum gloeosporioides, Athelia rolfsii, Gibberella moniliformis, and Magnaporthe oryzae. mdpi.com

Specifically, 2-ethyl-3,6-dimethylpyrazine was highly effective against most of these pathogens, with EC50 values ranging from 13 to 145.8 μg/mL. mdpi.com The addition of 2,5-dimethylpyrazine, a bacterial volatile product from Bacillus pumillus, at concentrations of 100 and 200 µL significantly reduced the mycelial growth of Phaeomoniella chlamydospora by 55% and 67%, respectively. mdpi.com Furthermore, some amides of pyrazine-2-carboxylic acid, such as the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid, exhibited a poor in vitro antifungal effect against all tested strains. nih.gov However, chlorinated N-phenylpyrazine-2-carboxamides have been evaluated for their antifungal activity, with 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide showing the highest effect against Trichophyton mentagrophytes, the most susceptible fungal strain tested, with a MIC of 62.5 μmol/L. mdpi.com

The inhibitory effect of pyrazine derivatives on bacterial growth is influenced by factors such as concentration and chemical structure. For instance, the antibacterial efficacy of 2,5-dimethylpyrazine against E. coli was shown to be dose-dependent, with higher concentrations leading to a greater reduction in bacterial cell concentration. mdpi.com Incubation time also played a role, with longer exposure boosting the inhibitory effect. mdpi.com In contrast, 2,3-dimethylpyrazine showed no reduction in bacterial colonies under the same conditions, suggesting that the structural arrangement of the methyl groups on the pyrazine ring is crucial for its antibacterial activity. mdpi.com

The hydrophobicity of pyrazine compounds is also considered a key factor in their ability to inhibit bacterial growth. The stronger hydrophobic character of 2,5-dimethylpyrazine compared to the less hydrophobic 2,3-dimethylpyrazine correlates with its superior antibacterial properties. This suggests that the mechanism of action may involve the interaction of these compounds with the microbial membrane, leading to disruption and cell death. mdpi.com

Antibacterial Activities

Other Biological System Interactions

The interactions of this compound within biological systems are multifaceted, involving direct effects on molecular targets, contributions to flavor and aroma perception, and extensive metabolic processing.

While direct studies on the modulation of specific enzymes and receptors by this compound are limited, research on analogous pyrazine carboxylic acid derivatives provides insights into their potential biological activities. For instance, various amides of pyrazine-2-carboxylic acids have been synthesized and evaluated for their biological effects, including antimycobacterial, antifungal, and photosynthesis-inhibiting activities researchgate.netnih.gov.

In the context of antimycobacterial research, pyrazinamide, a primary drug for tuberculosis treatment, is a prodrug that is converted to pyrazinoic acid, its active form, within mycobacteria. This conversion is facilitated by a mycobacterial enzyme, and the resulting pyrazinoic acid disrupts membrane transport and energetics. While this compound is not directly implicated in this specific mechanism, the underlying principle of a pyrazine carboxylic acid exhibiting biological activity through interaction with a microbial enzyme is well-established.

Furthermore, derivatives of 3-aminopyrazine-2-carboxamides have been investigated for their antimicrobial properties. These studies indicate that structural modifications to the pyrazine carboxylic acid scaffold can lead to compounds with significant activity against various bacterial and fungal strains nih.gov. For example, certain derivatives have shown notable activity against Mycobacterium tuberculosis and Mycobacterium kansasii nih.gov.

Some pyrazine derivatives have also been explored for their interactions with metabotropic glutamate receptors, which are targets for neuropsychiatric disorders. This suggests that the pyrazine ring system can be a scaffold for developing compounds that modulate central nervous system targets.

Pyrazines are well-known for their significant contribution to the aroma of many foods, often imparting "roasty," "nutty," and "earthy" notes. These volatile compounds are key components of the aroma profiles of coffee, roasted nuts, and cooked meats. The interaction of pyrazines with olfactory receptors is a critical aspect of their sensory perception.

Recent research has identified specific human olfactory receptors that respond to pyrazine odorants. For example, the olfactory receptor OR5K1 has been found to be a specialized receptor for detecting pyrazine-based key food odors and semiochemicals. This receptor is activated by various alkylpyrazines, including 2,5-dimethylpyrazine. Another receptor, OR2AG1, is also triggered by members of the pyrazine family. These findings provide a molecular basis for the perception of pyrazine-related aromas.

While the primary interaction with aroma receptors is associated with the volatile parent pyrazines, the role of their non-volatile metabolites, such as this compound, in flavor perception is less clear. It is generally understood that flavor is a multimodal sensation involving both olfaction (smell) and gustation (taste). While the carboxylic acid metabolite is not volatile and therefore unlikely to interact with olfactory receptors in the same manner as its parent compound, it could potentially interact with taste receptors in the oral cavity. However, specific studies on the interaction of this compound with taste receptors are not extensively documented in the current scientific literature.

Once ingested, pyrazines such as 2,3,5-trimethylpyrazine undergo metabolic transformations in the body, leading to the formation of more water-soluble compounds that can be readily excreted. This compound is a prominent metabolite in this process.

Human studies have shown that after the consumption of foods rich in alkylpyrazines, such as coffee, these compounds are extensively metabolized into their corresponding pyrazine carboxylic acids and excreted in the urine. In a study investigating the metabolism of 2,3,5-trimethylpyrazine from coffee, this compound was identified as one of the quantitatively dominating metabolites found in human urine.

Other identified metabolites include 3,5-dimethylpyrazine-2-carboxylic acid and 5,6-dimethylpyrazine-2-carboxylic acid. While phase II metabolites like glucuronides and sulfates are often formed to further increase water solubility and facilitate excretion, studies on 2,3,5-trimethylpyrazine metabolism have detected only negligible traces of pyrazinemethanols, glucuronides, and sulfates in urine. This suggests that the oxidation of the methyl group to a carboxylic acid is the primary metabolic pathway.

The following table summarizes the key metabolites of 2,3,5-trimethylpyrazine identified in human urine:

| Metabolite Name | Chemical Formula | Role in Excretion |

| This compound | C₇H₈N₂O₂ | Major urinary metabolite |

| 3,5-Dimethylpyrazine-2-carboxylic acid | C₇H₈N₂O₂ | Major urinary metabolite |

| 5,6-Dimethylpyrazine-2-carboxylic acid | C₇H₈N₂O₂ | Major urinary metabolite |

| (3,6-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide | C₁₃H₁₈N₂O₇ | Minor urinary metabolite |

| (3,6-Dimethylpyrazine-2-yl-)methyl-sulfate | C₈H₁₀N₂O₄S | Minor urinary metabolite |

The biotransformation of alkylpyrazines to their corresponding carboxylic acids is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs and dietary compounds.

The oxidation of a methyl group on the pyrazine ring to a carboxylic acid is a multi-step process. It is generally accepted that this involves an initial hydroxylation of the methyl group to form a hydroxymethyl intermediate, which is then further oxidized to an aldehyde, and finally to a carboxylic acid. While specific CYP isoforms responsible for the oxidation of 2,3,5-trimethylpyrazine to this compound have not been definitively identified in human studies, CYP enzymes are known to catalyze such oxidative reactions.

The general pathway is as follows: Alkylpyrazine → Hydroxymethylpyrazine → Pyrazine Aldehyde → Pyrazine Carboxylic Acid

This sequential oxidation is a common metabolic route for many compounds bearing alkyl substituents and is a key detoxification pathway, converting lipophilic compounds into more hydrophilic metabolites that are more easily eliminated from the body.

Metabolism and Excretion in Biological Systems

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyrazine carboxylic acids, SAR studies have been conducted, primarily focusing on the development of analogs with therapeutic potential, such as antimicrobial and antifungal agents.

Research on substituted amides of pyrazine-2-carboxylic acids has revealed that modifications to the pyrazine ring and the amide substituent can significantly impact their biological effects. For example, the introduction of a tert-butyl group at position 5 of the pyrazine ring has been explored in several studies. In one study, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited the highest antituberculotic activity against Mycobacterium tuberculosis nih.gov.

The lipophilicity of the compounds, often expressed as log P, has been shown to be a critical parameter influencing their activity. A quasi-parabolic relationship between lipophilicity and photosynthesis-inhibiting activity has been observed for a series of pyrazine-2-carboxylic acid amides, indicating that there is an optimal range of lipophilicity for this particular biological effect.

The following table presents a summary of SAR findings for some pyrazine-2-carboxylic acid derivatives:

| Compound Series | Key Structural Features | Observed Biological Activity | SAR Insights |

| Amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid | Variously substituted anilines | Antimycobacterial, antifungal, photosynthesis-inhibiting | Lipophilicity (log P) is a key determinant of activity. Specific substitutions on the aniline ring influence potency. A tert-butyl group on the pyrazine ring can enhance activity in some cases. |

| 3-Aminopyrazine-2-carboxamides | Alkyl, phenyl, and benzyl derivatives | Antimycobacterial, antibacterial, antifungal | The length of the alkyl chain influences antimycobacterial and antibacterial activity. Phenyl and alkyl derivatives showed antibacterial activity, while benzyl derivatives did not. |

These studies, while not directly focused on this compound, underscore the importance of the pyrazine carboxylic acid scaffold in medicinal chemistry and provide a foundation for the design of new bioactive molecules. The arrangement and nature of substituents on the pyrazine ring are critical for determining the type and potency of the biological activity.

Impact of Substituent Groups on Biological Efficacy

The biological efficacy of pyrazine-2-carboxylic acid analogs is heavily influenced by the nature and position of substituent groups on the pyrazine ring and associated moieties. docsity.com The pyrazine ring itself is considered essential for antimycobacterial activity. docsity.com

Studies on pyrazinoic acid (POA), the active form of pyrazinamide, have shown that substitutions at various positions on the ring can modulate activity. For instance, the introduction of alkylamino groups at the 3- and 5-positions of the POA scaffold resulted in analogs that were 5 to 10-fold more potent against Mycobacterium tuberculosis than POA itself. nih.govdigitellinc.com This suggests that these positions are critical for interaction with the biological target. nih.govdigitellinc.com

In a series of substituted amides of pyrazine-2-carboxylic acids, the introduction of chloro and tert-butyl groups at the 5- and 6-positions was investigated. The combination of these substituents, along with further modification on an attached aniline ring, led to varied antimycobacterial activity. For example, the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest antituberculotic activity (72% inhibition) in its series. nih.govresearchgate.net

Further research into 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids revealed that substituents on the phenyl ring were critical. The derivative with a 4-nitro group, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, showed high activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 1.56 µg·mL⁻¹. nih.gov Similarly, modifying the carboxylic acid group into a propyl ester, as in propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, also resulted in high antimycobacterial activity (MIC = 3.13 µg·mL⁻¹). nih.gov

In another study focusing on 3-acylaminopyrazine-2-carboxamides, it was found that substitution on a benzamide moiety attached to the pyrazine core was favorable for activity. Specifically, a lipophilic substituent, such as a larger halogen or a methyl group, in the 4'-position of the benzene ring resulted in the most effective compounds. mdpi.com Conversely, derivatives substituted at the 2- or 3-position of the benzene ring showed no significant activity, indicating a clear structural requirement for efficacy. mdpi.com The presence of a chlorine atom on the pyrazine ring itself has also been shown to be a key factor, with anilides of 6-chloropyrazine-2-carboxylic acid possessing notable in vitro antimycobacterial activity. nih.gov

The data below summarizes the impact of various substituent groups on the antimycobacterial activity of pyrazine-2-carboxylic acid analogs.

| Base Compound | Substituent Group(s) | Position(s) | Resulting Compound | Observed Biological Efficacy |

| Pyrazinoic Acid | Alkylamino | 3 and 5 | 3- and 5-Alkylamino-POA analogs | 5 to 10-fold more potent than POA nih.govdigitellinc.com |

| Pyrazine-2-carboxylic acid amide | 5-tert-butyl, 6-chloro, 3,5-bis(trifluoromethyl)phenyl | Pyrazine ring and Phenyl ring | 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 72% inhibition against M. tuberculosis nih.govresearchgate.net |

| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acid | 4-Nitro | Phenyl ring | 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | MIC = 1.56 µg·mL⁻¹ against M. tuberculosis H37Rv nih.gov |

| 3-{[4-(Trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylic acid | Propyl ester | Carboxylic acid group | Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | MIC = 3.13 µg·mL⁻¹ against M. tuberculosis H37Rv nih.gov |

| N-(Pyrazin-2-yl)benzenesulfonamide | 4-Amino, 6-Chloro | Phenyl ring and Pyrazine ring | 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | MIC = 6.25 µg/mL against M. tuberculosis H37Rv nih.gov |

Lipophilicity and Antimycobacterial Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences the antimycobacterial activity of pyrazine-2-carboxylic acid derivatives. The cell wall of mycobacteria is uniquely rich in lipids, forming a formidable barrier that drugs must penetrate to reach their intracellular targets. nih.gov Therefore, a certain degree of lipophilicity is essential for the effective transport of a compound across this barrier. nih.gov

Research has demonstrated a direct correlation between increased lipophilicity and enhanced antimycobacterial efficacy in several series of pyrazine analogs. The introduction of lipophilic groups, such as a chlorine atom, is a common strategy to increase a molecule's lipophilicity. nih.gov For instance, in a study of substituted amides of pyrazine-2-carboxylic acids, the most active compound, the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, also possessed the highest lipophilicity (log P = 6.85) in the series. nih.govresearchgate.net This suggests that its high lipophilicity contributed to its potent antituberculotic activity (72% inhibition). nih.govresearchgate.net

Similarly, the design of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids was based on creating more lipophilic derivatives of pyrazinoic acid. nih.gov Further esterification of these compounds to their methyl and propyl derivatives was intended to increase lipophilicity even more. nih.gov This strategy proved effective, as compounds like propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate showed high antimycobacterial activity. nih.gov

The following table presents data on the lipophilicity and corresponding antimycobacterial activity for selected pyrazine-2-carboxylic acid derivatives.

| Compound | Lipophilicity (log P) | Antimycobacterial Activity (% Inhibition or MIC) |

| 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 6.85 | 72% Inhibition nih.govresearchgate.net |

| 3-Methylphenyl amide of 6-chloro-5-tert-butylpyrazine-2-carboxylic acid | 5.16 | >20% Inhibition nih.gov |

| 3-Methylphenyl amide of 6-chloropyrazine-2-carboxylic acid | 3.83 | >20% Inhibition nih.gov |

| 3,5-bis(trifluoromethyl)phenyl amide of 6-chloropyrazine-2-carboxylic acid | 5.37 | >20% Inhibition nih.gov |

V. Research Applications and Potential in Advanced Materials and Systems

Utilization as a Chemical Building Block in Organic Synthesis

As a heterocyclic compound, 3,6-Dimethylpyrazine-2-carboxylic acid serves as a fundamental building block in the field of organic chemistry. tandfonline.combldpharm.com Pyrazine-2-carboxylic acid and its derivatives are recognized as versatile compounds for synthesizing a variety of molecules, including those with applications in pharmaceuticals and agrochemicals. chemimpex.com The presence of the carboxylic acid group allows for the formation of amides, esters, and other derivatives, while the nitrogen atoms in the pyrazine (B50134) ring can be involved in various coupling reactions. tandfonline.comrjpbcs.com

The structure of this compound is instrumental in the synthesis of more complex molecules and materials. Pyrazine carboxylic acids are considered valuable precursors for novel metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net For instance, derivatives of pyrazine-2-carboxylic acid have been used to synthesize novel piperazine-containing compounds. rjpbcs.com The synthesis of amides from substituted pyrazine-2-carboxylic acids has yielded molecules with significant biological activity. nih.gov Furthermore, this class of compounds serves as key intermediates in the production of pharmaceuticals, such as drugs for treating diabetes and high cholesterol. google.com

The table below illustrates examples of molecules synthesized using pyrazine carboxylic acid derivatives as building blocks.

| Precursor | Coupling Agent/Reagent | Synthesized Compound Class | Reference |

| Substituted pyrazine-2-carboxylic acid | Substituted anilines | Biologically active amides | nih.gov |

| 5-methylpyrazine-2-carboxylic acid | N-heteroarylpiperazine hydrochloride | Piperazine derivatives | rjpbcs.com |

| 2,5-dimethylpyrazine (B89654) (precursor to the acid) | Potassium permanganate (B83412) | 5-methylpyrazine-2-carboxylic acid | google.com |

| 3-aminopyrazine-2-carboxylic acid | Mercury(II) acetate | Mercury(I)-organic framework | researchgate.net |

Contributions to Flavor and Aroma Science

Pyrazines are a critical class of compounds that define the sensory profile of many thermally processed foods, contributing characteristic roasty, nutty, and earthy aromas. nih.govd-nb.info Alkylpyrazines, including derivatives like this compound, are particularly important in the food and fragrance industry. elsevierpure.comtuwien.ac.atresearchgate.net

This compound is a known metabolite of 2,3,5-trimethylpyrazine, a key flavor compound found in roasted coffee. nih.gov Pyrazines are formed naturally in food through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. nih.govnih.gov This process is responsible for the browning and flavor development in a wide range of foods, including roasted coffee, cocoa, nuts, and baked goods. nih.govd-nb.infonih.govresearchgate.net The specific types of pyrazines formed depend on the precursors (e.g., amino acids like serine and threonine) and the processing conditions such as temperature and time. nih.govnih.gov

The following table shows the occurrence of related pyrazines in various food products.

| Pyrazine Compound | Food Product | Associated Aroma | Reference |

| 2,3,5-Trimethylpyrazine | Roasted Coffee, Cocoa | Roasty, Nutty, Earthy | nih.govd-nb.info |

| 2,5-Dimethylpyrazine | Roasted Cocoa, Breakfast Cereals | Nutty, Musty, Earthy | d-nb.inforesearchgate.net |

| 2,6-Dimethylpyrazine (B92225) | Roast Beef, Coffee, Cocoa | Roasty, Nutty | d-nb.infonih.gov |

| 2-Ethyl-3,5(or 6)-dimethylpyrazine | Roasted Cocoa, Nuts | Roasted, Nutty | nih.govresearchgate.net |

Development of Coordination Complexes with Unique Properties

Pyrazine carboxylic acids, including this compound, are effective ligands for the formation of coordination complexes with metal ions. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxyl group can coordinate with metal centers, leading to the formation of stable and structurally diverse compounds. nih.govsnu.edu.in These ligands can act as bidentate chelating agents, coordinating through a heterocyclic ring nitrogen and a carboxyl oxygen. snu.edu.insjctni.edu This coordination can result in the formation of mononuclear, binuclear, or polymeric structures with unique properties. acs.org

Research has demonstrated the synthesis of coordination compounds with various transition metals, including:

Chromium(III), Cobalt(III), Aluminum(III), and Bismuth(III) with pyrazine-2-carboxylic acid, forming distorted octahedral structures. snu.edu.in

Copper(II) and Silver(I) complexes with a dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate ligand, where the pyrazine ring acts as a bidentate or bridging ligand. nih.gov

Manganese(II), Iron(III), Cobalt(II), and Nickel(II) complexes with a pyrazine derivative, which show increased thermal stability compared to the free ligand. nih.gov

Zinc(II) binuclear complexes, where pyrazine carboxamide ligands bridge two metal centers.

Copper(II) complexes with 2-pyrazinecarboxylic acid, which have been encapsulated in zeolite-Y to act as catalysts for oxidation reactions. researchgate.net

These metal-organic architectures are of interest for their potential applications in catalysis, materials science, and as antimicrobial agents. nih.govmdpi.com

Applications in Agricultural Chemistry

The pyrazine class of compounds has found notable applications in the agricultural sector. chemimpex.com They are naturally present in many plants and serve as a defense mechanism against herbivores and pathogens. adv-bio.com This inherent biological activity has led to their development and use as crop protection agents.

Pyrazine-2-carboxylic acid and its derivatives are utilized in the formulation of agrochemicals such as herbicides and fungicides. chemimpex.com Their strong scents and flavors can act as natural pest repellents. adv-bio.com Furthermore, some insects produce pyrazines as alarm pheromones; for example, leafcutter ants release these compounds when threatened to signal danger to the colony. adv-bio.com This behavior suggests that spraying crops with such pheromones could be a strategy to deter agricultural pests. adv-bio.com The use of pyrazine-based pesticides is considered an environmentally conscious alternative to conventional synthetic pesticides, as they are naturally occurring and safe for consumption. adv-bio.com

Herbicide and Fungicide Research

While direct research on the herbicidal and fungicidal properties of this compound is not extensively documented in publicly available literature, the broader class of pyrazine-2-carboxylic acid derivatives has been the subject of investigation for potential applications in agriculture. These studies provide a basis for understanding the potential bioactivity of this compound class.

Research into substituted N-phenylpyrazine-2-carboxamides has revealed their potential as both herbicides and fungicides. For instance, certain chlorinated N-phenylpyrazine-2-carboxamides have demonstrated notable antifungal activity. One study found that 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide exhibited a significant antifungal effect against Trichophyton mentagrophytes, with a minimum inhibitory concentration (MIC) of 62.5 μmol/L researchgate.net. This indicates that the pyrazine-2-carboxamide scaffold can be a promising starting point for the development of new antifungal agents.

In the context of herbicidal activity, pyrazine derivatives have been investigated for their ability to inhibit photosynthesis. Specifically, some N-substituted amides of pyrazine-2-carboxylic acids have been shown to inhibit the photosynthetic electron transport (PET) in spinach chloroplasts researchgate.netresearchgate.net. For example, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as a potent inhibitor of PET with an IC50 value of 43.0 μmol/L researchgate.net. The inhibition of photosynthesis is a common mechanism of action for many commercial herbicides. Further studies on substituted N-phenylpyrazine-2-carboxamides have also demonstrated their ability to reduce chlorophyll content in algae, such as Chlorella vulgaris, and to inhibit the oxygen evolution rate in spinach chloroplasts researchgate.net.

The herbicidal activity of related heterocyclic carboxylic acids, such as pyridine (B92270) carboxylic acids, is well-established. These compounds often act as auxinic herbicides, mimicking the plant growth hormone auxin to cause abnormal growth and ultimately plant death researchgate.net. While the mode of action for pyrazine-based herbicides may differ, the research into these related compounds highlights the potential for nitrogen-containing heterocyclic carboxylic acids to exhibit phytotoxic effects.

The following table summarizes the reported biological activities of some pyrazine-2-carboxylic acid derivatives, providing an indication of the potential research avenues for this compound.

| Compound Name | Biological Activity | Target Organism/System | Potency (MIC or IC50) |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Antifungal | Trichophyton mentagrophytes | 62.5 μmol/L researchgate.net |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Photosynthesis Inhibition | Spinach Chloroplasts | 43.0 μmol/L researchgate.net |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Algae Growth Inhibition | Chlorella vulgaris | 44.0 μmol/L researchgate.net |

| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Photosynthesis Inhibition | Spinach Chloroplasts | 51.0 μmol/L researchgate.net |

These findings suggest that the pyrazine-2-carboxylic acid core structure is a viable platform for the design of new herbicidal and fungicidal agents. Future research could focus on the synthesis and biological evaluation of this compound and its derivatives to explore their specific activities and potential mechanisms of action.

Biotechnological Applications

The biotechnological production of pyrazines is an area of growing interest as an alternative to chemical synthesis, driven by consumer demand for natural ingredients and more sustainable manufacturing processes. Microbial fermentation is a key technology in this field.

Microbial Fermentation for Pyrazine Production

Microbial biosynthesis offers an environmentally friendly route to producing a wide array of pyrazine compounds. researchgate.netnih.gov Various microorganisms, particularly bacteria and fungi, are known to naturally produce pyrazines, which contribute to the characteristic aromas of many fermented foods. researchgate.netnih.gov Bacillus subtilis, a bacterium commonly found in fermented soybean products like natto, is a well-studied producer of alkylpyrazines. researchgate.netnih.gov

The biosynthesis of pyrazines in microorganisms often involves the condensation of amino acids or their derivatives. For instance, the fermentation of soybeans by Bacillus subtilis can yield a variety of alkylpyrazines, including 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, and tetramethylpyrazine. nih.gov The production of these compounds can be influenced by the specific microbial strain, the composition of the fermentation medium, and the process conditions such as temperature and aeration.

To enhance the yield of specific pyrazines, fermentation processes can be optimized by supplementing the growth medium with precursor molecules. For example, the addition of L-threonine and acetoin has been shown to stimulate the production of certain alkylpyrazines by Bacillus subtilis. nih.gov This precursor-directed fermentation approach allows for the targeted synthesis of desired pyrazine derivatives.

While the direct microbial fermentation to produce this compound has not been extensively reported, a two-step biotechnological approach is conceivable. This would involve an initial fermentation step to produce the precursor molecule, 2,5-dimethylpyrazine, followed by a biotransformation step to introduce the carboxylic acid group. The microbial oxidation of a methyl group on a heterocyclic ring to a carboxylic acid has been demonstrated. For example, the fungus Exophiala dermatitidis has been shown to oxidize a methyl group of 2,6-dimethylpyridine to produce 6-methylpicolinic acid (6-methylpyridine-2-carboxylic acid). nih.gov This suggests that a similar enzymatic oxidation of 2,5-dimethylpyrazine could potentially yield this compound.

The following table provides examples of microorganisms capable of producing pyrazines and the types of pyrazines they generate.

| Microorganism | Type of Pyrazines Produced | Precursors/Substrates |

| Bacillus subtilis | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine nih.gov | L-threonine, acetoin, soybeans researchgate.netnih.gov |

| Corynebacterium glutamicum | Tetramethylpyrazine | Glucose |

| Serratia marcescens | 2,5-dimethylpyrazine, 3-ethyl-2,5-dimethylpyrazine d-nb.info | L-threonine, acetate d-nb.info |

| Paenibacillus aceti | 2,3-di-iso-butylpyrazine, 2-iso-butyl-3-methylpyrazine | Not specified |

Further research in metabolic engineering and enzyme discovery could lead to the development of microbial strains capable of directly fermenting simple sugars into this compound or efficiently catalyzing the specific oxidation of 2,5-dimethylpyrazine. This would represent a significant advancement in the sustainable production of this and other functionalized pyrazine compounds.

Q & A

Q. What are the common synthetic routes for preparing 3,6-dimethylpyrazine-2-carboxylic acid and its derivatives?

- Methodological Answer : Synthesis typically involves functionalization of pyrazine precursors. For example, ligustrazine (tetramethylpyrazine) derivatives can undergo oxidative metabolism to yield this compound via hydroxylation and subsequent oxidation steps . Chemical synthesis routes may include condensation reactions (e.g., using 4-chlorobenzaldehyde with aminopyridine derivatives) followed by cyclization and carboxylation. Palladium or copper catalysts in solvents like DMF or toluene are often employed to optimize yield . Derivatives such as 5-(Diethylamino)-3,6-dimethylpyrazine-2-carboxylic acid (CAS 1434128-60-5) can be synthesized via nucleophilic substitution or amidation reactions .

Q. How can researchers analytically characterize this compound to confirm its structure and purity?

- Methodological Answer : Use a combination of NMR spectroscopy (to confirm H-bonding networks and substituent positions, as seen in pyrazinecarboxylic acid analogs ), mass spectrometry (e.g., ESI-MS for molecular ion identification ), and UHPLC-MS/MS with stable isotope dilution for quantitative purity analysis. For metabolic studies, compare retention times and fragmentation patterns with synthesized standards, as demonstrated in human urine metabolite profiling .

Q. What in vitro biological activity assays are suitable for evaluating this compound’s pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Screen against Gram-positive/negative bacteria using broth microdilution assays, as applied to pyrazinecarboxamide derivatives .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HepG2) to assess IC₅₀ values .

- Metabolic Stability : Employ liver microsome assays to evaluate phase I/II metabolism rates .

Advanced Research Questions

Q. How do metabolic studies in humans inform the pharmacokinetic profile of this compound?

- Methodological Answer : After oral ingestion, pyrazines like 2,3,5-trimethylpyrazine undergo hepatic oxidation to yield this compound as a major metabolite. Use stable-isotope-dilution UHPLC-MS/MS to quantify metabolites in urine. Key findings:

- Dominant Metabolites : this compound (45–60% excretion), with trace sulfates/glucuronides .

- Kinetics : Rapid absorption (Tₘₐₓ = 2–4 hr) and renal clearance, suggesting low tissue accumulation .

Q. What strategies are effective for modifying the pyrazine ring to enhance the compound’s bioavailability?

- Methodological Answer :

- Functional Group Addition : Introduce polar groups (e.g., amino, hydroxyl) to improve water solubility, as seen in 3-aminopyrazine-2-carboxamides .

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester derivatives) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Coordination Chemistry : Form metal complexes (e.g., palladium) to modulate reactivity and stability, as demonstrated with pyrazinecarboxamide ligands .

Q. How can researchers resolve contradictions in reported metabolic pathways of pyrazine derivatives across different studies?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C/²H-labeled precursors to trace metabolite origins and distinguish between enzymatic vs. non-enzymatic pathways .